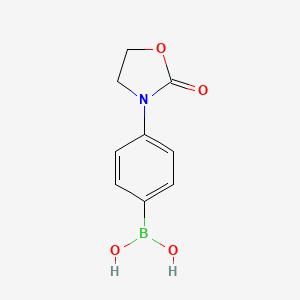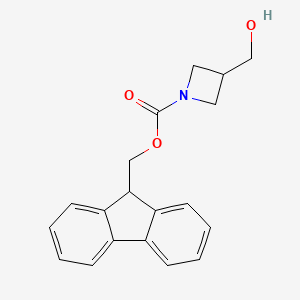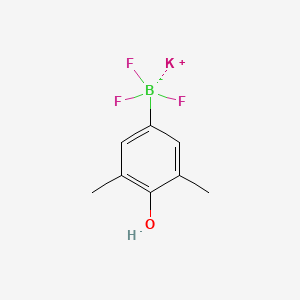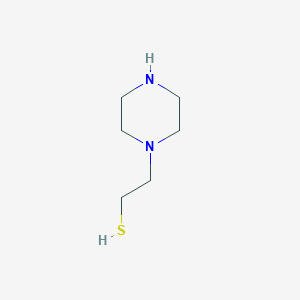
2-(Piperazin-1-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)ethane-1-thiol is a versatile chemical compound with the molecular formula C6H14N2S and a molecular weight of 146.26 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)ethane-1-thiol typically involves the reaction of piperazine with ethane-1-thiol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding piperazine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Piperazine derivatives
Substitution: Alkylated piperazine derivatives
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)ethane-1-thiol is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperazin-1-yl)ethanol
- 2-(Piperazin-1-yl)ethanamine
- 2-(Piperazin-1-yl)ethan-1-ol
Uniqueness
2-(Piperazin-1-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring thiol-specific reactions, such as the formation of disulfide bonds in protein chemistry .
Propiedades
Número CAS |
5891-12-3 |
|---|---|
Fórmula molecular |
C6H14N2S |
Peso molecular |
146.26 g/mol |
Nombre IUPAC |
2-piperazin-1-ylethanethiol |
InChI |
InChI=1S/C6H14N2S/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2 |
Clave InChI |
YVSRIHGPYPFMRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)
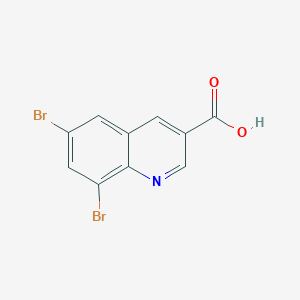
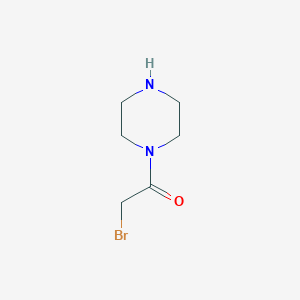
![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)


